Predicted pKa Value vs. 5-Phenyl-4H-1,2,4-triazole-3-thiol
The predicted acid dissociation constant (pKa) for 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is 8.38 ± 0.20 , compared to 8.43 ± 0.20 for the analog lacking the cyclopentyl group, 5-phenyl-4H-1,2,4-triazole-3-thiol . The slight decrease in pKa (ΔpKa = -0.05) suggests marginally enhanced acidity of the thiol group, which may influence its reactivity in S-alkylation reactions and binding interactions under physiological conditions.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 8.38 ± 0.20 |
| Comparator Or Baseline | 5-phenyl-4H-1,2,4-triazole-3-thiol (pKa = 8.43 ± 0.20) |
| Quantified Difference | ΔpKa = -0.05 |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
This pKa difference, while small, can affect the compound's ionization state at a given pH, impacting its solubility, permeability, and potential for covalent modification.
